BenchChemオンラインストアへようこそ!

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane

Orthogonal protection Cyclen Sequential deprotection

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane (CAS 112193-80-3) is a 12-membered tetraazamacrocycle belonging to the cyclen (1,4,7,10-tetraazacyclododecane) family. It features a precisely defined 3:1 substitution pattern: three ring nitrogen atoms are protected by p-toluenesulfonyl (tosyl) groups, while the fourth bears a benzyl substituent.

Molecular Formula C36H44N4O6S3
Molecular Weight 724.95
CAS No. 112193-80-3
Cat. No. B2702095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane
CAS112193-80-3
Molecular FormulaC36H44N4O6S3
Molecular Weight724.95
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5
InChIInChI=1S/C36H44N4O6S3/c1-30-9-15-34(16-10-30)47(41,42)38-23-21-37(29-33-7-5-4-6-8-33)22-24-39(48(43,44)35-17-11-31(2)12-18-35)26-28-40(27-25-38)49(45,46)36-19-13-32(3)14-20-36/h4-20H,21-29H2,1-3H3
InChIKeyOZWGNPVYVRIYRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane (CAS 112193-80-3): Orthogonally Protected Cyclen Intermediate for Selective Macrocycle Functionalization


1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane (CAS 112193-80-3) is a 12-membered tetraazamacrocycle belonging to the cyclen (1,4,7,10-tetraazacyclododecane) family. It features a precisely defined 3:1 substitution pattern: three ring nitrogen atoms are protected by p-toluenesulfonyl (tosyl) groups, while the fourth bears a benzyl substituent [1]. This compound serves as a key orthogonally protected intermediate for the sequential, regioselective synthesis of mono-N-functionalized cyclen derivatives, including DO3A-based chelators, DOTA-type contrast agent precursors, and metal-coded affinity tags (MECAT) [2]. The orthogonal nature of the protecting groups—tosyl removable under acidic or reductive conditions, benzyl cleavable by catalytic hydrogenolysis—enables stepwise deprotection and functionalization that is inaccessible with uniformly protected or unprotected cyclen analogs [1][2].

Why 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane Cannot Be Replaced by Simpler Cyclen Derivatives in Sequential Synthesis


Generic cyclen derivatives with homogeneous protection (e.g., tetratosylcyclen or fully unprotected cyclen) or single-type triprotection (e.g., 1,4,7-tritosylcyclen with a free NH) lack the dual orthogonal reactivity required for controlled, stepwise mono-N-functionalization [1]. In 1,4,7-tritosyl-1,4,7,10-tetraazacyclododecane (CAS 94530-07-1), the single free amine permits direct alkylation but offers no second orthogonal handle; subsequent deprotection exposes three identical amines simultaneously, leading to statistical mixtures upon further functionalization [2]. Conversely, 1-benzyl-1,4,7,10-tetraazacyclododecane (CAS 112193-83-6) provides a benzyl handle but leaves three unprotected amines that compete indiscriminately in alkylation steps, producing regioisomeric mixtures requiring tedious chromatographic separation [2]. The 1-benzyl-4,7,10-tritosyl architecture uniquely combines a hydrogenolytically labile benzyl group on N1 with three acid-/reductively cleavable tosyl groups on N4, N7, and N10, enabling the sequential unmasking of exactly one nitrogen at a time in a predetermined order [1][3]. Temporary triprotection strategies (boron, formamido, metal-carbonyl) lack the bench-stable isolability and crystallinity that make this compound a reliable, storable building block [4].

Quantitative Head-to-Head Evidence: 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane vs. Closest Analogs


Orthogonal Protecting Group Architecture Enables Sequential Deprotection in a Predetermined Order—Unavailable in Single-Type Triprotected Analogs

The target compound uniquely combines three acid-/reductively labile tosyl groups with one hydrogenolytically labile benzyl group on the same macrocyclic scaffold [1]. This orthogonal pair permits selective removal of the benzyl group (H₂/Pd/C) to expose a single secondary amine for functionalization, while the three tosyl groups remain intact—or selective tosyl deprotection (HBr/HOAc or Na/Hg amalgam) while the benzyl group is retained [2]. In contrast, the closest analog 1,4,7-tritosyl-1,4,7,10-tetraazacyclododecane (CAS 94530-07-1) possesses only tosyl-type protection on three amines and one free NH; deprotection of tosyl groups exposes all three amines simultaneously, precluding subsequent regioselective differentiation [3]. Similarly, 1-benzyl-1,4,7,10-tetraazacyclododecane (CAS 112193-83-6) has three free amines that react competitively, yielding statistical mixtures of N-alkylated products [2].

Orthogonal protection Cyclen Sequential deprotection Richman-Atkins cyclization Mono-N-functionalization

Route I Deprotection Yield of 80% for Monosubstituted Cyclen 6 Demonstrates Efficient Conversion of the Target Intermediate to Functional Product

In Route I reported by Kohl et al. (2007), the target compound 1-benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane (generated in situ via Richman-Atkins cyclization of 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine with 1,5-bis(methylsulfonyloxy)-3-aza-3-(p-toluenesulfonylamido)pentane) undergoes simultaneous elimination of all protecting groups by sodium amalgam to afford 1-benzyl-1,4,7,10-tetraazacyclododecane (6) in 80% yield [1]. This yield represents the overall efficiency from the cyclization precursor through to the deprotected monosubstituted cyclen. For comparison, the electrochemical detosylation of the fully protected analog tetratosylcyclen to cyclen proceeds with 80% yield but only 55% faradaic efficiency in acetonitrile, requiring specialized electrochemical equipment [2]. Boron triprotection of cyclen followed by monoalkylation and deprotection yields mono-N-alkylated cyclens in only 48% and 22% overall yields for representative examples, demonstrating substantially lower efficiency [3].

Cyclen synthesis Deprotection yield Sodium amalgam Mono-N-substituted cyclen

Single Crystal X-Ray Structure Confirmation Provides Batch-to-Batch Structural Identity Assurance Lacking in Amorphous or Non-Crystalline Triprotected Cyclen Intermediates

The target compound (designated 9a) was characterized by single crystal X-ray structure analysis, as reported by Schumann et al. (2004), providing unambiguous three-dimensional structural confirmation including bond lengths, bond angles, and solid-state conformation [1]. This crystallographic characterization enables definitive batch identity verification via powder X-ray diffraction (PXRD) comparison, a critical quality control parameter for regulated synthetic intermediate procurement. In comparison, 1,4,7-tritosyl-1,4,7,10-tetraazacyclododecane (CAS 94530-07-1) is typically supplied as an amorphous or microcrystalline powder without a published single-crystal structure, making definitive identity confirmation reliant solely on spectroscopic methods . The structurally related intermediate 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine (3) also yielded single crystals suitable for X-ray analysis, further demonstrating the crystallinity advantage of this benzyl-tosyl protection motif [2].

X-ray crystallography Structural characterization Batch identity Quality control

Higher Calculated Lipophilicity (XLogP3-AA = 5.2) Relative to Non-Benzylated Analog Improves Organic Solvent Processability for Multi-Step Synthetic Sequences

The target compound has a computed XLogP3-AA value of 5.2 (PubChem CID 3090858), reflecting the combined lipophilic contributions of three tosyl groups and one benzyl substituent on the cyclen scaffold [1]. This high lipophilicity ensures excellent solubility in common organic solvents (dichloromethane, chloroform, ethyl acetate) used for cyclization, alkylation, and deprotection steps, facilitating homogeneous reaction conditions and straightforward extractive workup [2]. In contrast, the non-benzylated analog 1-benzyl-1,4,7,10-tetraazacyclododecane (CAS 112193-83-6) has three free secondary amines, conferring water solubility (confirmed by vendor documentation) and a markedly lower logP, which complicates organic-phase reactions and necessitates aqueous workup procedures incompatible with water-sensitive reagents . The fully protected tetratosylcyclen is sparingly soluble even in organic solvents, limiting its utility as a directly functionalizable intermediate [2].

Lipophilicity XLogP Solvent processability Synthetic intermediate handling

Consistent 98% Commercial Purity Across Multiple Independent Vendors Reduces Procurement Risk for Regulated Intermediate Sourcing

The target compound is available at a minimum purity specification of 98% from multiple independent vendors, including AKSci (Cat. 1582AL, 98%), Fluorochem (Cat. F766122, 98%), and Leyan (Cat. 1511724, 98%) . This multi-vendor 98% purity consensus provides competitive sourcing redundancy and reduces single-supplier procurement risk for GMP intermediate qualification. In comparison, the closest analog 1,4,7-tritosyl-1,4,7,10-tetraazacyclododecane (CAS 94530-07-1) is typically offered at 95% purity from a narrower vendor base, with some suppliers listing the compound with an incorrect molecular formula (C₂₀H₂₈N₄O₄S₄) indicative of inconsistent quality documentation . The non-benzylated analog 1-benzyl-1,4,7,10-tetraazacyclododecane (CAS 112193-83-6) is a hygroscopic solid requiring storage under dry inert gas, adding handling complexity not required for the target compound .

Commercial purity Vendor qualification Batch consistency GMP intermediate sourcing

Well-Defined 3:1 Tosyl:Benzyl Substitution Pattern Pre-Installed During Cyclization Eliminates Statistical Protection/Deprotection Steps Required with Unprotected Cyclen

The target compound's 3:1 tosyl:benzyl substitution pattern is installed directly during the Richman-Atkins macrocyclization step, as demonstrated by Schumann et al. (2004). The cyclization of 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine (2) with 1,5-bis(methylsulfonyloxy)-3-aza-3-p-toluenesulfonylamidopentane (1) in the presence of Cs₂CO₃ directly yields the target orthogonally protected macrocycle 9a; the corresponding dimeric byproduct 9b (1,13-bis(benzyl)-4,7,10,16,19,22-hexa(p-toluenesulfonyl)-1,4,7,10,13,16,19,22-octaazacyclotetracosane) is detected by mass spectrometry but not isolated, indicating favorable selectivity for monomer formation [1]. This pre-installation strategy eliminates the need for post-cyclization protection/deprotection sequences required when starting from unprotected cyclen, where achieving the same 3:1 pattern would require statistical triprotection (typically yielding mixtures of 3:1, 2:2, and 1:3 protected species) followed by chromatographic separation [2]. The Sibley dissertation (2020) confirms that 3:1 substituted cyclens generally suffer from inefficient and low-yielding syntheses, with the tosyl-based Richman-Atkins approach representing the most established solution [3].

Pre-installed protection 3:1 substitution pattern Richman-Atkins cyclization Synthetic efficiency Step-count reduction

Optimal Research and Industrial Use Cases for 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane Based on Quantified Differentiation Evidence


Regioselective Synthesis of Mono-N-Functionalized DO3A Chelators for MRI Contrast Agent Development

The orthogonal benzyl/tosyl protection enables sequential deprotection: hydrogenolytic removal of benzyl (H₂/Pd/C) exposes N1 for selective alkylation with tert-butyl bromoacetate, yielding 1,4,7,10-tetraazacyclododecane-1-benzyl-4,7,10-tris(acetic acid tert-butyl ester) (12). Subsequent benzyl hydrogenolysis and tosyl deprotection afford DO3A(tBu)₃, the direct precursor to gadoteridol-type MRI contrast agents [1]. The 80% yield documented for the sodium amalgam deprotection step demonstrates the practical efficiency of this route [1]. This scenario is inaccessible with the non-benzylated analog 1,4,7-tritosylcyclen, which lacks the orthogonal handle needed to differentiate N1 from the tosyl-protected positions.

Synthesis of Metal-Coded Affinity Tags (MECAT) for Quantitative Proteomics

The target compound serves as the key intermediate in the Kohl et al. (2007) synthesis of 1-{2-[4-(maleimido-N-propylacetamidobutyl)amino]-2-oxoethyl}-1,4,7,10-tetraazacyclododecane-4,7,10-triacetic acid (17), a DOTA-based MECAT reagent used for lanthanide-coded peptide tagging in quantitative proteomics [1]. The Y, Ho, Tm, and Lu complexes of 17 were fully characterized by ¹H NMR and MALDI-TOF mass spectrometry, confirming the structural integrity of the chelator derived from this intermediate. The high purity (98%) and crystallinity of the target compound ensure reproducible stoichiometry in the multi-step conjugation sequence, a critical requirement for quantitative proteomics applications where metal ion incorporation must be exactly controlled [1][2].

Precursor for Asymmetric Bifunctional DOTA Chelators in Targeted Radiopharmaceuticals

The benzyl group on N1 of the target compound can be selectively removed under non-acidic conditions (hydrogenolysis) while the three tosyl groups remain intact. This permits the site-specific introduction of a biomolecule conjugation handle (e.g., isothiocyanate, maleimide, or activated ester) at N1, while N4, N7, and N10 are subsequently deprotected and carboxymethylated to form the DOTA metal-binding cage [1][2]. This orthogonal sequence produces regioisomerically pure monofunctionalized DOTA chelators—an essential requirement for FDA-approved targeted radiopharmaceuticals—that cannot be obtained from statistical protection/deprotection of uniformly protected cyclen precursors [3].

Multi-Gram Synthesis of Cyclen-Based Supramolecular Building Blocks Requiring Ambient-Stable, Non-Hygroscopic Intermediates

Unlike the hygroscopic 1-benzyl-1,4,7,10-tetraazacyclododecane (CAS 112193-83-6) which requires storage under dry inert gas, the target compound is a non-hygroscopic, ambient-stable solid that can be weighed and handled on the bench without special precautions [1]. Its high lipophilicity (XLogP3-AA = 5.2) ensures straightforward extraction and chromatographic purification in aprotic organic solvents, making it suitable for multi-gram scale-up in standard academic or industrial fume hood settings [2]. The published single-crystal structure provides an absolute reference for incoming batch quality verification by PXRD [3].

Quote Request

Request a Quote for 1-Benzyl-4,7,10-tritosyl-1,4,7,10-tetraazacyclododecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.